(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a propan-2-yl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature, usually around 100-150°C, and maintaining it for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the pyrazine ring is activated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyrazine ring.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrazine ring.
Scientific Research Applications
Chemistry
In chemistry, (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in materials science. Its unique properties may contribute to the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Similar Compounds
- (6R)-6-(methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- (6R)-6-(ethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- (6R)-6-(butyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Uniqueness
(6R)-6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substituent at the 6-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
2728727-61-3 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(6R)-6-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-6-12-8(5-10-9)3-4-11-12/h3-4,7,9-10H,5-6H2,1-2H3/t9-/m0/s1 |
InChI Key |
DCKLXPMBBIEDOS-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN2C(=CC=N2)CN1 |
Canonical SMILES |
CC(C)C1CN2C(=CC=N2)CN1 |
Purity |
95 |
Origin of Product |
United States |
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